molecular formula C11H11NO B13233458 5-Ethyl-1,2-dihydroisoquinolin-1-one

5-Ethyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B13233458
M. Wt: 173.21 g/mol
InChI Key: BFGDGVDAPITUSO-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines These compounds are known for their diverse biological activities and are found in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2-dihydroisoquinolin-1-one can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one
  • 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
  • 1-Methyl-3,4-dihydroisoquinoline

Uniqueness

5-Ethyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoquinoline derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Biological Activity

5-Ethyl-1,2-dihydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family. Its unique structural features and substitution patterns contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H13N
Molecular Weight: 173.21 g/mol
Structural Features: The compound features a dihydroisoquinoline structure characterized by a fused bicyclic system that includes a six-membered aromatic ring and a five-membered nitrogen-containing ring. The presence of an ethyl group at the 5-position enhances its chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can inhibit various enzymes associated with disease pathways, leading to potential therapeutic benefits. For example, it has been shown to modulate the activity of enzymes involved in cancer progression and inflammatory responses .

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Anticancer Activity: The compound has shown promise as an anticancer agent by inducing apoptosis in various cancer cell lines. Studies indicate that it may inhibit cell proliferation through modulation of cell cycle regulators and apoptosis-related proteins .
  • Antimicrobial Properties: Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This property makes it a candidate for further investigation as a potential antimicrobial agent.
  • Neuroprotective Effects: There is emerging evidence that this compound may exert neuroprotective effects, potentially through antioxidant mechanisms and modulation of neurotransmitter systems. This suggests its possible application in neurodegenerative diseases.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines; modulates cell cycle regulators,
AntimicrobialExhibits activity against specific bacterial strains,
NeuroprotectivePotential to protect neuronal cells; antioxidant properties,

Case Study: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative antimicrobial agent .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-ethyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(8)6-7-12-11(10)13/h3-7H,2H2,1H3,(H,12,13)

InChI Key

BFGDGVDAPITUSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CNC(=O)C2=CC=C1

Origin of Product

United States

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